2-(dimethylamino)ethyl [(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE is a synthetic organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are known for their diverse biological activities and are used in various medicinal and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the cyclization of a thiosemicarbazide derivative with an appropriate α-halo ester under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Dimethylamino Group: The dimethylamino group is attached via a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
Scientific Research Applications
2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiazolidine ring and the chlorophenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with similar biological activities.
2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE: A derivative with a methoxy group instead of a chloro group.
Uniqueness
2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17ClN2O4S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C16H17ClN2O4S/c1-18(2)7-8-23-14(20)10-19-15(21)13(24-16(19)22)9-11-3-5-12(17)6-4-11/h3-6,9H,7-8,10H2,1-2H3/b13-9- |
InChI Key |
UPMWWHREYIBNTL-LCYFTJDESA-N |
Isomeric SMILES |
CN(C)CCOC(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=O |
Canonical SMILES |
CN(C)CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O |
Origin of Product |
United States |
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